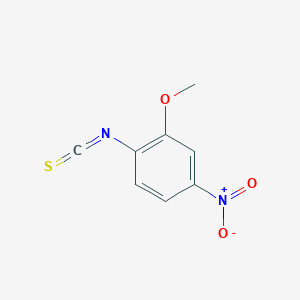

2-Methoxy-4-nitrophenyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-4-6(10(11)12)2-3-7(8)9-5-14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWXXLFRMVILJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346269 | |

| Record name | 1-Isothiocyanato-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-55-1 | |

| Record name | 1-Isothiocyanato-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190774-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isothiocyanato-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-nitrophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-nitrophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-4-nitrophenyl isothiocyanate, detailing a proposed synthetic pathway and established characterization data. The document offers in-depth experimental protocols and presents quantitative data in a structured format to support researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Physicochemical Properties

This compound is an aromatic compound featuring methoxy, nitro, and isothiocyanate functional groups. These groups confer specific reactivity and properties to the molecule, making it a subject of interest for further chemical exploration. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 190774-55-1 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃S | [1][2][3] |

| Molecular Weight | 210.21 g/mol | [1][2][3] |

| Appearance | Yellow to green to red to brown powder or lumps | [1][4] |

| Melting Point | 105.0 - 115.0 °C | [1][4] |

| IUPAC Name | 1-isothiocyanato-2-methoxy-4-nitrobenzene | [1][4] |

| InChI Key | NXWXXLFRMVILJN-UHFFFAOYSA-N | [1] |

Proposed Synthesis

The synthesis of aryl isothiocyanates from the corresponding primary amines is a well-established transformation in organic chemistry.[5] While various reagents like the highly toxic thiophosgene can be used, a common and effective method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.[5][6]

The proposed synthesis for this compound starts from the commercially available 2-methoxy-4-nitroaniline. The electron-withdrawing nitro group on the aniline may require a two-step process for efficient conversion.[5]

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step reaction pathway from the starting aniline to the final isothiocyanate product.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from established methods for synthesizing aryl isothiocyanates from electron-deficient anilines.[5][6] Optimization may be required.

Materials:

-

2-methoxy-4-nitroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

Step 1: Formation of the Dithiocarbamate Salt

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

While stirring vigorously, add carbon disulfide (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Step 2: Decomposition to Isothiocyanate

-

Cool the reaction mixture containing the dithiocarbamate salt back to 0 °C.

-

Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1-3 hours, again monitoring by TLC.

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer two times with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves spectroscopic analysis to elucidate the molecular structure.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (GC-MS) Mass spectrometry confirms the molecular weight of the compound.

| m/z (Relative Intensity) | Assignment | Source |

| 210 | [M]⁺ (Molecular Ion) | [3] |

| 164 | [M - NO₂]⁺ | [3] |

| 132 | [M - NO₂ - S]⁺ | [3] |

Infrared (IR) Spectroscopy (Predicted) IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2100 - 2000 | Strong, Broad | Asymmetric N=C=S stretch |

| ~ 1520, 1340 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~ 1250 | Strong | Asymmetric C-O-C stretch (Aryl Ether) |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted) ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Data is predicted for a solution in CDCl₃.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.9 - 8.1 | m | 2H | Aromatic protons ortho/meta to NO₂ |

| ~ 7.2 - 7.4 | d | 1H | Aromatic proton ortho to NCS |

| ~ 3.9 - 4.0 | s | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155 - 160 | C-OCH₃ |

| ~ 140 - 145 | C-NO₂ |

| ~ 135 - 140 | N=C=S |

| ~ 125 - 130 | C-NCS |

| ~ 110 - 125 | Aromatic C-H |

| ~ 56 - 58 | -OCH₃ |

Characterization Workflow Diagram

This diagram outlines the logical flow for the characterization of the newly synthesized compound.

Detailed Experimental Protocol: Characterization

Instrumentation:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]

-

IR Spectroscopy: Spectra obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample analyzed as a KBr pellet or as a thin film.[8]

-

Mass Spectrometry: Mass spectra recorded on a mass spectrometer, potentially coupled with Gas Chromatography (GC-MS) for separation and analysis.[3]

-

Melting Point: Determined using a calibrated melting point apparatus.[1]

Procedure:

-

Sample Preparation: Ensure the purified product is thoroughly dried to remove any residual solvent before analysis.

-

NMR Analysis: Prepare a dilute solution (~5-10 mg) of the compound in ~0.6 mL of CDCl₃ in an NMR tube. Acquire ¹H and ¹³C spectra.

-

IR Analysis: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk, or cast a thin film on a salt plate from a volatile solvent. Obtain the IR spectrum.

-

MS Analysis: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Analyze via direct infusion or GC-MS.

-

Melting Point Determination: Place a small amount of the crystalline solid in a capillary tube and determine the melting range. A sharp melting range is indicative of high purity. The reported range is 105.0-115.0 °C.[1][4]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

chemical and physical properties of 2-Methoxy-4-nitrophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed potential synthesis protocol, and a summary of the predicated biological activities of 2-Methoxy-4-nitrophenyl isothiocyanate. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

This compound is a nitroaromatic organic compound. Its core structure consists of a benzene ring substituted with a methoxy group, a nitro group, and a reactive isothiocyanate functional group. The presence of these functionalities suggests potential for diverse chemical reactions and biological activities.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-isothiocyanato-1-methoxy-4-nitrobenzene | PubChem[1] |

| CAS Number | 190774-55-1 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₆N₂O₃S | PubChem[1] |

| Molecular Weight | 210.21 g/mol | PubChem[1] |

| Appearance | Yellow to green to red to brown powder or lumps | Thermo Scientific Chemicals |

| Melting Point | 105.0-115.0 °C (clear melt) | Thermo Scientific Chemicals |

| Purity (Assay by GC) | ≥96.0% | Thermo Scientific Chemicals |

| XLogP3 (Computed) | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 99.5 Ų | PubChem[1] |

Synthesis and Characterization

The synthesis of this compound can be achieved from the commercially available precursor, 2-methoxy-4-nitroaniline. A common and effective method for the conversion of an aromatic amine to an isothiocyanate is through the use of thiophosgene or its equivalents.

Experimental Protocol: Synthesis via Thiophosgene

This protocol describes a potential method for the synthesis of this compound from 2-methoxy-4-nitroaniline using thiophosgene. Caution: Thiophosgene is a highly toxic and corrosive chemical and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Methoxy-4-nitroaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ice

Procedure:

-

Dissolution of Amine: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve 2-methoxy-4-nitroaniline (1 equivalent) in dichloromethane.

-

Reaction with Thiophosgene: Cool the solution in an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane dropwise from the dropping funnel with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the excess thiophosgene by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong and broad band in the region of 2000-2200 cm⁻¹ is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group[3]. Other expected peaks include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C-O stretching of the methoxy group (around 1020-1250 cm⁻¹), and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (-NO₂) typically found around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ at m/z 210. Fragmentation patterns for isothiocyanates often involve the loss of the NCS group or fragments thereof.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern on the benzene ring. The methoxy group protons will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the isothiocyanate group is expected to appear in the range of δ 125-140 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, and the methoxy carbon will be observed around δ 55-60 ppm.

Potential Biological Activities and Signaling Pathways

While no specific biological studies for this compound have been identified in the reviewed literature, the broader class of isothiocyanates is well-known for a range of biological activities, primarily anticancer and antimicrobial effects.[4][5][6][7] The biological activity of isothiocyanates is largely attributed to the electrophilic nature of the -N=C=S group, which can react with nucleophilic cellular targets such as cysteine residues in proteins.[4]

Potential Anticancer Activity

Isothiocyanates have been extensively studied for their chemopreventive and therapeutic potential against various cancers.[4][6][7] The proposed mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).[4]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, often at the G2/M phase.[6]

-

Inhibition of Angiogenesis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

-

Modulation of Phase I and Phase II Enzymes: Isothiocyanates can inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that detoxify carcinogens.

A representative signaling pathway for the anticancer activity of isothiocyanates, focusing on the induction of apoptosis, is depicted below.

Potential Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8] Their mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular respiration. The lipophilicity of the isothiocyanate molecule can influence its ability to penetrate microbial cell walls and membranes.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a compound with well-defined chemical and physical properties. While specific biological data for this molecule is currently limited, the extensive research on the isothiocyanate class of compounds suggests a strong potential for anticancer and antimicrobial activities. This technical guide provides a solid foundation for researchers interested in the synthesis and further investigation of this and related compounds for potential applications in drug discovery and development. Further experimental studies are warranted to elucidate the specific biological profile of this compound.

References

- 1. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 7. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methoxy-4-nitrophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-4-nitrophenyl isothiocyanate, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document summarizes available data, provides a generalized experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts: Understanding Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by its molecular structure, which includes a polar nitro group (-NO2), a moderately polar methoxy group (-OCH3), and a reactive isothiocyanate group (-NCS) attached to an aromatic benzene ring. The interplay of these functional groups dictates its interaction with various solvents. Generally, polar solvents are more likely to dissolve polar compounds, and nonpolar solvents are better for nonpolar compounds, following the principle of "like dissolves like."

Estimated Solubility of this compound

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] |

| Acetone | Polar Aprotic | Moderate to High | Acetone is a good solvent for many moderately polar organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is a common solvent for organic reactions and can dissolve compounds with a range of polarities. |

| Ethanol | Polar Protic | Moderate | The hydroxyl group of ethanol can interact with the polar groups of the solute. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |

| Dichloromethane (DCM) | Nonpolar | Moderate | DCM is a versatile solvent that can dissolve many organic compounds of low to moderate polarity. |

| Toluene | Nonpolar | Low to Moderate | The aromatic nature of toluene may provide some interaction with the phenyl ring of the solute. |

| Hexane | Nonpolar | Low | As a nonpolar aliphatic solvent, hexane is unlikely to be a good solvent for this relatively polar molecule. |

| Water | Polar Protic | Very Low | The molecule has a calculated log10 of water solubility (log10WS) of -3.16 mol/L, indicating low aqueous solubility.[2] The hydrophobic phenyl ring and isothiocyanate group limit its solubility in water. |

Note: This table provides estimations and should be confirmed by experimental determination.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized "shake-flask" method, a common technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers perform experimental solubility studies using the described protocol to obtain quantitative data for their specific solvent systems and conditions.

References

The Isothiocyanate Revolution: A Technical Guide to its Historical Development in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of isothiocyanates in the advancement of protein chemistry. From the foundational principles to the evolution of automated sequencing, this document provides a comprehensive overview of the key milestones, experimental protocols, and quantitative data that have defined this critical area of research.

A Historical Perspective: The Dawn of Protein Sequencing

The quest to unravel the primary structure of proteins was a formidable challenge for early biochemists. Before the advent of isothiocyanate-based methods, protein sequencing was a laborious process involving partial hydrolysis and fragment analysis, techniques that were both time-consuming and often yielded incomplete results. The breakthrough came in 1950 when Pehr Edman introduced a method for the stepwise degradation of peptides from the N-terminus using phenylisothiocyanate (PITC).[1][2] This innovative approach, which became known as the Edman degradation, revolutionized protein chemistry by providing a systematic and reliable method for determining the amino acid sequence of a protein.[3]

Initially a manual procedure, the Edman degradation was a significant leap forward, but it was the automation of this process in 1967 by Edman and Begg that truly unlocked its potential for routine and large-scale protein sequencing.[3] This automated "sequenator" dramatically increased the speed and efficiency of the process, making it possible to sequence longer peptides with greater accuracy. By 1973, over 100 automated Edman sequencers were in use worldwide, a testament to the transformative impact of this technology.[3]

Further refinements, such as the integration of High-Performance Liquid Chromatography (HPLC) for the identification of the cleaved amino acid derivatives, continued to enhance the sensitivity and reliability of the method.[4][5] These advancements pushed the boundaries of protein analysis, allowing for the sequencing of picomole quantities of protein and laying the groundwork for the burgeoning field of proteomics.

The Core Chemistry: The Edman Degradation

The Edman degradation is a cyclical three-step process that sequentially removes and identifies the N-terminal amino acid of a peptide or protein.

Step 1: Coupling

Under mildly alkaline conditions (pH 8-9), the N-terminal α-amino group of the peptide nucleophilically attacks the electrophilic carbon of phenylisothiocyanate (PITC).[6][7] This reaction forms a stable phenylthiocarbamoyl (PTC) derivative of the peptide.[6]

Step 2: Cleavage

The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA).[4] This acidic environment promotes the cleavage of the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[4] The remainder of the peptide chain is left intact for the next cycle of degradation.

Step 3: Conversion and Identification

The unstable ATZ-amino acid is extracted and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.[4] This stable PTH-amino acid is then identified by chromatographic methods, most commonly HPLC, by comparing its retention time to that of known standards.[8]

This three-step cycle is repeated to sequentially identify the amino acids from the N-terminus of the peptide.

Quantitative Performance of Edman Degradation

The efficiency of each cycle of the Edman degradation is critical for determining the length of the readable sequence. Modern automated sequencers can achieve a repetitive yield of over 99% per cycle for most amino acids.[3] However, the yield can vary depending on the specific amino acid being cleaved and the experimental conditions.

| Parameter | Phenylisothiocyanate (PITC) | Phenethylisothiocyanate (PEITC) (Theoretical) | Fluorescent Isothiocyanates (e.g., FITC) |

| Repetitive Yield | >99% (automated)[3] | Potentially high, but may be affected by steric hindrance[9] | Generally high, but can be influenced by the fluorophore |

| Sensitivity | Low picomole to femtomole[10] | Expected to be similar to PITC | Sub-picomole to femtomole |

| Detection Method | UV-Vis (HPLC)[9] | UV-Vis (HPLC)[9] | Fluorescence (HPLC) |

| Key Advantage | Well-established, robust chemistry | - | High sensitivity |

| Key Disadvantage | Lower sensitivity compared to fluorescent methods | Not well-documented for sequencing[9] | Potential for photobleaching and altered biological activity |

Table 1: Comparative Performance of Different Isothiocyanate Reagents.

| Amino Acid | Typical Repetitive Yield (%) | Notes |

| Alanine (Ala) | >99 | |

| Arginine (Arg) | 90-95 | Can exhibit lower yields due to its basic side chain. |

| Asparagine (Asn) | 95-98 | Can undergo side reactions. |

| Aspartic Acid (Asp) | 95-98 | Can block further degradation in solid-phase sequencing.[11] |

| Cysteine (Cys) | Requires derivatization | Unmodified cysteine is unstable and does not yield a detectable PTH derivative.[12] |

| Glutamic Acid (Glu) | 95-98 | |

| Glutamine (Gln) | 95-98 | Can undergo cyclization. |

| Glycine (Gly) | >99 | |

| Histidine (His) | 90-95 | Can exhibit lower yields. |

| Isoleucine (Ile) | >99 | |

| Leucine (Leu) | >99 | |

| Lysine (Lys) | 90-95 | The ε-amino group also reacts with PITC. |

| Methionine (Met) | 95-98 | Can be susceptible to oxidation. |

| Phenylalanine (Phe) | >99 | |

| Proline (Pro) | >99 | |

| Serine (Ser) | 80-90 | Susceptible to dehydration, leading to reduced yield.[11] |

| Threonine (Thr) | 85-95 | Susceptible to dehydration.[11] |

| Tryptophan (Trp) | 85-95 | Can be partially destroyed during the cleavage step. |

| Tyrosine (Tyr) | >99 | |

| Valine (Val) | >99 |

Table 2: Estimated Repetitive Yields of Common Amino Acids in Automated Edman Degradation. Note: These are approximate values and can vary based on the specific instrument, reagents, and peptide sequence.

Detailed Experimental Protocols

Manual Edman Degradation

This protocol outlines the general steps for manual Edman degradation. Precise volumes and incubation times may require optimization based on the specific peptide and available equipment.

Materials:

-

Peptide sample (1-10 nmol)

-

Phenylisothiocyanate (PITC) solution (5% v/v in pyridine)

-

Coupling buffer (e.g., pyridine/water/triethylamine in optimized ratios)

-

Anhydrous trifluoroacetic acid (TFA)

-

Heptane and Ethyl Acetate (for extraction)

-

Aqueous acid for conversion (e.g., 1 N HCl or 25% TFA in water)[4]

-

Nitrogen gas source

-

Heating block or water bath

-

Centrifuge

-

HPLC system for PTH-amino acid analysis

Procedure:

-

Coupling:

-

Dissolve the peptide sample in coupling buffer in a small reaction tube.

-

Add the PITC solution and incubate at 40-50°C for 30-60 minutes under a nitrogen atmosphere.[7]

-

Dry the sample under a stream of nitrogen.

-

-

Extraction 1:

-

Wash the dried sample with heptane and ethyl acetate to remove excess PITC and byproducts.

-

Dry the sample completely.

-

-

Cleavage:

-

Add anhydrous TFA to the dried sample and incubate at 40-50°C for 10-30 minutes under a nitrogen atmosphere.

-

Dry the sample under a stream of nitrogen.

-

-

Extraction 2:

-

Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate or chlorobutane).[13] The remaining peptide stays in the aqueous phase.

-

Transfer the organic phase containing the ATZ-amino acid to a new tube.

-

Dry both the extracted ATZ-amino acid and the remaining peptide.

-

-

Conversion:

-

Add aqueous acid to the dried ATZ-amino acid and incubate at 80°C for 10 minutes to convert it to the stable PTH-amino acid.[4]

-

Dry the PTH-amino acid sample.

-

-

Identification:

-

Reconstitute the PTH-amino acid in a suitable solvent and inject it into an HPLC system for identification.

-

-

Next Cycle:

-

The dried, shortened peptide is ready for the next cycle of Edman degradation, starting from the coupling step.

-

Automated Edman Degradation

Modern protein sequencers automate the entire Edman degradation process. The following is a generalized workflow for an automated sequencer. Specific parameters are set according to the manufacturer's instructions.

Workflow:

-

Sample Preparation: The purified protein or peptide is immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.

-

Instrument Setup: The sequencer is prepared with the necessary reagents and solvents (PITC, TFA, extraction solvents, conversion acid, and HPLC mobile phases).

-

Method Programming: A sequencing method is selected or programmed, defining the parameters for each step of the cycle (e.g., delivery times, reaction temperatures, and HPLC gradient).

-

Automated Sequencing Cycles: The instrument automatically performs the coupling, cleavage, extraction, and conversion steps for a predetermined number of cycles.

-

On-line HPLC Analysis: After each cycle, the resulting PTH-amino acid is automatically injected into an integrated HPLC system for separation and detection.

-

Data Analysis: The chromatography data is processed by software that identifies each PTH-amino acid based on its retention time and quantifies the yield.

Evolution of Isothiocyanate Reagents

While PITC remains the gold standard for Edman degradation, other isothiocyanate reagents have been developed to enhance sensitivity and facilitate detection.

Fluorescent Isothiocyanates

The introduction of fluorescently labeled isothiocyanates, such as fluorescein isothiocyanate (FITC) and rhodamine B isothiocyanate (RBITC), marked a significant advancement in the sensitivity of protein detection and labeling. These reagents react with primary amines on proteins in a similar manner to PITC, forming stable, fluorescently tagged proteins.

Protocol for Protein Labeling with FITC:

-

Protein Preparation: Dissolve the protein in a carbonate-bicarbonate buffer (pH 9.0-9.5) to a concentration of 1-10 mg/mL. Avoid amine-containing buffers like Tris.

-

FITC Solution: Prepare a fresh solution of FITC in anhydrous DMSO (e.g., 1 mg/mL).

-

Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A molar excess of FITC to protein (e.g., 10-20 fold) is typically used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted FITC by gel filtration or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).

Conclusion

The introduction of isothiocyanates, particularly phenylisothiocyanate, into protein chemistry fundamentally changed the landscape of biological research. The Edman degradation, in both its manual and automated forms, has provided the foundation for our understanding of protein structure and function. While mass spectrometry has emerged as a powerful complementary and, in many cases, superseding technology for protein sequencing, the principles and applications of isothiocyanate chemistry remain a cornerstone of protein analysis. The continued development of novel isothiocyanate-based reagents and methodologies ensures that this versatile class of compounds will continue to play a vital role in advancing our knowledge of the proteome.

References

- 1. cib.csic.es [cib.csic.es]

- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 5. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Edman Degradation Reaction Efficiency Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. ehu.eus [ehu.eus]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Solid-phase Edman degradation. An automatic peptide sequencer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 2-Methoxy-4-nitrophenyl isothiocyanate

This guide provides comprehensive safety and handling information for 2-Methoxy-4-nitrophenyl isothiocyanate (CAS No. 190774-55-1) for researchers, scientists, and drug development professionals. The following sections detail the chemical's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a chemical intermediate used in laboratory research.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 190774-55-1 | [2][3] |

| Molecular Formula | C8H6N2O3S | [2][3][4] |

| Molecular Weight | 210.21 g/mol | [3][4] |

| Appearance | Yellow to green to red to brown powder or lumps | [2] |

| Melting Point | 105.0 - 115.0 °C | [2] |

| Boiling Point | 739.29 K (Calculated) | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.338 (Calculated) | [4] |

| Water Solubility (log10WS) | -3.16 (Calculated) | [4] |

| SMILES | COc1cc(--INVALID-LINK--[O-])ccc1N=C=S | [2][4] |

| InChI Key | NXWXXLFRMVILJN-UHFFFAOYSA-N | [2][4] |

Hazard Identification and Classification

Safety data for the specific isomer this compound is limited. Therefore, hazard classification is based on data from closely related isomers such as 4-Methoxy-2-nitrophenyl isothiocyanate and general data for nitrophenyl isothiocyanates. Users should handle this compound with the utmost care, assuming it possesses similar or greater hazards.

| Hazard Class | Hazard Statement | Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Isothiocyanates can be toxic and irritating. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5][6][7][8] | The isothiocyanate group is highly reactive and can cause severe tissue damage. |

| Eye Damage/Irritation | Causes serious eye damage.[5][6][7] | Lachrymatory properties are common in related compounds.[6] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Inhalation of dust or vapors should be strictly avoided. |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Should not be released into the environment.[5] |

Note: This table is a composite based on data for related nitrophenyl and methoxyphenyl isothiocyanates. A substance-specific risk assessment is mandatory before use.

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict safety protocols is essential when working with this compound.

3.1 Engineering Controls

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or potential vapors.[5]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10]

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for particulates and organic vapors.[9]

3.3 Hygiene Measures

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][6][10]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[5]

-

Remove and wash contaminated clothing before reuse.[10]

Storage and Disposal

4.1 Storage

-

Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5][6]

-

Store in a designated corrosives area, away from incompatible materials such as water or moist air, as the compound is moisture-sensitive.[6]

-

Store locked up or in an area accessible only to qualified and authorized personnel.[11]

4.2 Disposal

-

Dispose of the substance and its container at an approved waste disposal plant, in accordance with all applicable local, state, and federal regulations.[5][6][11]

-

Do not allow the product to enter drains or waterways.

Emergency and First-Aid Procedures

Immediate medical attention is required for all exposure routes.[5][6]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[5][6][7][11] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][6][7][11] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[6][7] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin or eyes by wearing the appropriate PPE as described in Section 3.2.[5]

-

Cleanup: Sweep up the spilled material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[5] Clean the affected area thoroughly.

Logical Workflow for Safe Handling

The following diagram illustrates the essential steps for safely managing this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound (CAS 190774-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 2-METHYL-4-NITROPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Mechanism and Application of 2-Methoxy-4-nitrophenyl isothiocyanate in Edman Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC) as a reagent in Edman degradation for N-terminal peptide sequencing. We will detail the core chemical reactions, provide representative experimental protocols, and visualize the process workflows. While MNP-ITC is a specialized reagent, its function is grounded in the well-established principles of the Edman reaction, enhanced by the unique chemical properties of its methoxy and nitro functional groups.

Introduction to Edman Degradation and the Role of MNP-ITC

The Edman degradation, developed by Pehr Edman, is a cornerstone technique for determining the amino acid sequence of a peptide or protein from its N-terminus. The method involves a stepwise process of labeling the N-terminal amino acid, cleaving it from the peptide chain without hydrolyzing other peptide bonds, and identifying the released amino acid derivative.[1] This cycle is repeated to sequentially identify residues along the peptide chain.

The success of the Edman degradation hinges on the specific and efficient reaction of a labeling agent with the N-terminal α-amino group. While phenyl isothiocyanate (PITC) is the most common Edman reagent, other isothiocyanates have been developed to enhance detection or alter reactivity.[2][3] this compound (MNP-ITC) is one such analog. Its chemical structure is C₈H₆N₂O₃S with a molecular weight of 210.21 g/mol .[4][5] The inclusion of a 4-nitro group, a strong chromophore, and a 2-methoxy group on the phenyl ring modifies the electronic properties of the reagent, influencing its reactivity and providing a strong UV-visible signal for detection of the final thiohydantoin derivative.

The Core Mechanism of Action

The mechanism of MNP-ITC in Edman degradation follows the classic three-stage process: Coupling , Cleavage , and Conversion . The fundamental chemistry is analogous to that of PITC, but the reaction kinetics and detection properties are influenced by the MNP-ITC structure.

Stage 1: Coupling Reaction

Under mildly alkaline conditions (typically pH 8.5-9.0), the uncharged N-terminal α-amino group of the peptide acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of MNP-ITC. This reaction forms a stable 2-methoxy-4-nitrophenyl-thiocarbamoyl (MNP-TC) peptide derivative. The strong electron-withdrawing effect of the 4-nitro group increases the electrophilicity of the isothiocyanate carbon, potentially facilitating a rapid and efficient coupling reaction.

Stage 2: Cleavage Reaction

The MNP-TC-peptide is treated with a strong anhydrous acid, most commonly trifluoroacetic acid (TFA). The acidic conditions promote the cyclization of the derivatized N-terminal residue. The sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond. This intramolecular attack cleaves the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative. The remainder of the peptide chain is left intact, now one residue shorter, and can be subjected to the next cycle of degradation.

Stage 3: Conversion and Identification

The released ATZ derivative is unstable and is typically extracted into an organic solvent. It is then converted to a more stable 2-methoxy-4-nitrophenyl-thiohydantoin (MNP-TH) amino acid derivative through treatment with aqueous acid.[6][7] This MNP-TH-amino acid is a stable, cyclic compound that can be readily identified.

The key advantage of using MNP-ITC lies in this final product. The 4-nitrophenyl group is a potent chromophore, meaning the MNP-TH-amino acid derivatives exhibit strong absorbance in the UV-visible spectrum. This enhances the sensitivity of detection during subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Visualizing the Mechanism and Workflow

To clarify the chemical transformations and the overall experimental process, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following sections provide representative protocols for N-terminal sequencing using MNP-ITC. These are based on standard Edman degradation procedures and should be optimized for specific instrumentation and peptides.[8]

Protocol 1: Sample Preparation

-

Purification : The peptide or protein sample must be highly purified (typically >95%) and free of salts, detergents, and primary amine-containing buffers (e.g., Tris), which can interfere with the coupling reaction.

-

Quantification : Accurately determine the amount of peptide, typically in the range of 10-100 picomoles.

-

Immobilization : For automated sequencers, the sample is adsorbed onto a solid support, such as a PVDF membrane or a glass fiber disk, and placed into the reaction cartridge.

Protocol 2: One Cycle of Edman Degradation

-

Coupling Reaction :

-

Deliver a solution of MNP-ITC (e.g., 5% w/v in heptane or acetonitrile) to the sample.

-

Deliver a coupling buffer (e.g., N-methylpiperidine/water/2-propanol) to create an alkaline environment (pH ~9.0).

-

Incubate at an elevated temperature (e.g., 50°C) for 15-30 minutes to form the MNP-TC-peptide.

-

Wash the support extensively with solvents like ethyl acetate and heptane to remove excess reagent and byproducts.

-

-

Cleavage Reaction :

-

Deliver anhydrous trifluoroacetic acid (TFA) to the reaction cartridge.

-

Incubate for 5-10 minutes at ~50°C to cleave the N-terminal residue.

-

Dry the support under a stream of argon or nitrogen to remove the TFA.

-

-

Extraction and Conversion :

-

Extract the cleaved ATZ-amino acid derivative with an organic solvent (e.g., 1-chlorobutane).

-

Transfer the extract to a conversion flask.

-

Add an aqueous acid solution (e.g., 25% TFA in water) to the flask and incubate at ~65°C for 20-30 minutes to convert the ATZ derivative to the stable MNP-TH-amino acid.

-

Dry the sample completely in the conversion flask.

-

-

HPLC Analysis :

-

Redissolve the dried MNP-TH-amino acid in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample onto a reverse-phase HPLC system.

-

Identify the MNP-TH-amino acid by comparing its retention time with those of known standards.

-

Data Presentation

Quantitative data from Edman degradation is crucial for accurate sequencing. The tables below summarize the key parameters for the reaction and analysis steps.

Table 1: Representative Reaction Conditions for MNP-ITC Edman Degradation

| Stage | Reagent(s) | Solvent/Buffer | Temperature (°C) | Duration (min) |

|---|---|---|---|---|

| Coupling | MNP-ITC | N-methylpiperidine solution | 50 | 15 - 30 |

| Cleavage | Anhydrous Trifluoroacetic Acid (TFA) | None (neat) | 50 | 5 - 10 |

| Conversion | Aqueous Trifluoroacetic Acid (25%) | Water | 65 | 20 - 30 |

Table 2: Typical HPLC Parameters for Thiohydantoin-Amino Acid Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm) | Separates MNP-TH-amino acids based on hydrophobicity.[9] |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% TFA in Water) | The polar component of the solvent system. |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile) | The non-polar component for elution. |

| Gradient | Linear gradient from low to high %B | Elutes MNP-TH-amino acids in order of increasing hydrophobicity.[10] |

| Flow Rate | ~1.0 mL/min | Standard analytical flow rate.[9] |

| Detection | UV-Vis Detector | Monitors absorbance at a specific wavelength. |

| Wavelength | To be determined (likely 300-400 nm) | Selected at the λmax of the MNP chromophore for maximum sensitivity. |

Note: The optimal detection wavelength for MNP-TH-amino acids must be determined empirically but is expected to be significantly higher than the 254-269 nm used for PTH-amino acids, due to the presence of the 4-nitrophenyl group.

Conclusion

This compound serves as a specialized reagent for Edman degradation, operating via the established three-stage mechanism of coupling, cleavage, and conversion. Its primary advantage lies in the strong chromophoric properties imparted by the 4-nitro group, which facilitates highly sensitive detection of the resulting MNP-TH-amino acid derivatives by HPLC. For researchers in proteomics and drug development, MNP-ITC offers a potentially valuable tool for N-terminal sequencing, particularly when high sensitivity is required. Successful application requires careful sample preparation and optimization of reaction and analysis conditions, consistent with the rigorous demands of the Edman degradation technique.

References

- 1. researchgate.net [researchgate.net]

- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 3. jordilabs.com [jordilabs.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scispace.com [scispace.com]

- 7. jchemrev.com [jchemrev.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. hplc.eu [hplc.eu]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methoxy-4-nitrophenyl isothiocyanate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-4-nitrophenyl isothiocyanate (CAS No. 190774-55-1). Due to the limited availability of direct experimental spectra in public literature, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure:

-

IUPAC Name: 1-isothiocyanato-2-methoxy-4-nitrobenzene

-

Molecular Formula: C₈H₆N₂O₃S[1]

-

Molecular Weight: 210.21 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-5 |

| ~7.95 | dd | 1H | H-3 |

| ~7.30 | d | 1H | H-6 |

| ~4.00 | s | 3H | -OCH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 (C-OCH₃) |

| ~148 | C-4 (C-NO₂) |

| ~142 | C-1 (C-NCS) |

| ~135 (broad) | -NCS |

| ~126 | C-6 |

| ~118 | C-5 |

| ~108 | C-3 |

| ~57 | -OCH₃ |

Predicted in CDCl₃ at 100 MHz. The isothiocyanate carbon signal is often broad.[2]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 - 2200 | Strong, sharp | Asymmetric N=C=S stretching |

| ~1580, ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1500, ~1450 | Medium | Aromatic C=C stretching |

| ~1250 | Medium | Ar-O-CH₃ stretching |

| ~830 | Medium | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion) |

| 195 | 40 | [M - CH₃]⁺ |

| 180 | 20 | [M - NO]⁺ |

| 164 | 60 | [M - NO₂]⁺ |

| 152 | 30 | [M - NCS]⁺ |

| 106 | 25 | [C₇H₄O]⁺ |

Predicted under Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for N-Terminal Peptide Sequencing using 2-Methoxy-4-nitrophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing is a cornerstone technique in proteomics and protein characterization, providing fundamental insights into a protein's identity, structure, and function. The Edman degradation, a sequential process of identifying amino acids from the N-terminus of a peptide, remains a highly accurate and widely used method.[1][2] This process relies on the reaction of the N-terminal amino group with an isothiocyanate reagent. While phenyl isothiocyanate (PITC) is the most common reagent, various analogs have been synthesized to enhance sensitivity and detection.[3]

This document provides detailed application notes and a generalized protocol for the use of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) in N-terminal peptide sequencing. The introduction of the methoxy and nitro groups to the phenyl ring is hypothesized to alter the reactivity of the isothiocyanate group and the chromatographic properties of the resulting amino acid derivatives, potentially offering advantages in specific applications. However, it is crucial to note that detailed experimental data and established protocols specifically for MNPITC in peer-reviewed literature are limited. Therefore, the following protocols are based on the well-established principles of Edman degradation using other isothiocyanates and should be considered a starting point for method development and optimization.

Principle of the Method

The N-terminal sequencing process using this compound follows the fundamental three-stage Edman degradation chemistry:

-

Coupling: Under alkaline conditions, the MNPITC molecule reacts with the free α-amino group at the N-terminus of the peptide. This reaction forms a stable 2-Methoxy-4-nitrophenylthiocarbamoyl (MNPTC)-peptide derivative.

-

Cleavage: In the presence of a strong anhydrous acid, typically trifluoroacetic acid (TFA), the sulfur atom of the thiourea attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact with a newly exposed N-terminus.

-

Conversion and Identification: The unstable ATZ-amino acid derivative is then converted to a more stable 2-Methoxy-4-nitrophenylthiohydantoin (MNPTH)-amino acid derivative by treatment with aqueous acid. This stable derivative is subsequently identified by chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known MNPTH-amino acid standards. This cycle is repeated to identify the subsequent amino acids in the peptide sequence.

Data Presentation

Quantitative data is essential for evaluating the performance of N-terminal sequencing. Due to the lack of specific data for MNPITC, the following tables are presented as templates. Researchers should populate these tables with their experimental data to assess the efficacy of MNPITC.

Table 1: Reaction Conditions for MNPITC Coupling

| Parameter | Recommended Range | Optimized Value (to be determined) |

| pH | 8.5 - 9.5 | |

| Temperature (°C) | 25 - 50 | |

| Reaction Time (min) | 20 - 60 | |

| MNPITC:Peptide Molar Ratio | 10:1 - 50:1 | |

| Coupling Buffer | 50 mM Borate Buffer or Triethylamine |

Table 2: Sequencing Efficiency with MNPITC

| Cycle Number | Amino Acid | Initial Yield (pmol) | Repetitive Yield (%) | Lag (pmol) |

| 1 | (e.g., Ala) | (to be determined) | (to be determined) | (to be determined) |

| 2 | (e.g., Val) | (to be determined) | (to be determined) | (to be determined) |

| 3 | (e.g., Leu) | (to be determined) | (to be determined) | (to be determined) |

| ... | ... | ... | ... | ... |

Table 3: HPLC Retention Times for MNPTH-Amino Acid Standards

| MNPTH-Amino Acid | Retention Time (min) |

| MNPTH-Ala | (to be determined) |

| MNPTH-Arg | (to be determined) |

| MNPTH-Asn | (to be determined) |

| MNPTH-Asp | (to be determined) |

| MNPTH-Cys | (to be determined) |

| MNPTH-Gln | (to be determined) |

| MNPTH-Glu | (to be determined) |

| MNPTH-Gly | (to be determined) |

| MNPTH-His | (to be determined) |

| MNPTH-Ile | (to be determined) |

| MNPTH-Leu | (to be determined) |

| MNPTH-Lys | (to be determined) |

| MNPTH-Met | (to be determined) |

| MNPTH-Phe | (to be determined) |

| MNPTH-Pro | (to be determined) |

| MNPTH-Ser | (to be determined) |

| MNPTH-Thr | (to be determined) |

| MNPTH-Trp | (to be determined) |

| MNPTH-Tyr | (to be determined) |

| MNPTH-Val | (to be determined) |

Experimental Protocols

The following are detailed, generalized protocols for N-terminal peptide sequencing using MNPITC. These protocols are based on established Edman degradation procedures and will require optimization for specific peptides and instrumentation.

Protocol 1: N-Terminal Derivatization (Coupling)

-

Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in 50 µL of a suitable coupling buffer (e.g., 50 mM borate buffer, pH 9.0, or 12.5% v/v triethylamine in 50% acetonitrile/water).

-

Reagent Preparation: Prepare a fresh 50 mM solution of this compound in a dry, inert solvent such as acetonitrile or dimethylformamide (DMF).

-

Coupling Reaction: Add a 10- to 50-fold molar excess of the MNPITC solution to the peptide solution.

-

Incubation: Incubate the reaction mixture for 30 minutes at 45-50°C.

-

Drying: After the incubation, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the solvent and excess reagents.

Protocol 2: Cleavage of the N-Terminal Amino Acid

-

Acidification: Add 20-50 µL of anhydrous trifluoroacetic acid (TFA) to the dried sample.

-

Incubation: Incubate the sample at 50°C for 10 minutes to effect the cleavage of the ATZ-amino acid derivative.

-

Extraction: Add 100 µL of a non-polar organic solvent, such as n-butyl chloride or ethyl acetate, to extract the cleaved ATZ-amino acid derivative. Vortex the mixture thoroughly.

-

Phase Separation: Centrifuge the sample to separate the aqueous and organic phases. The upper organic phase contains the ATZ-amino acid derivative.

-

Peptide Recovery: Carefully transfer the upper organic phase to a new tube. The lower aqueous/TFA phase contains the shortened peptide. This can be dried and subjected to the next sequencing cycle.

Protocol 3: Conversion to MNPTH-Amino Acid and HPLC Analysis

-

Drying: Evaporate the organic solvent containing the ATZ-amino acid derivative to dryness under a stream of nitrogen.

-

Conversion: Add 20-30 µL of 25% (v/v) aqueous TFA to the dried residue.

-

Incubation: Incubate the sample at 50-60°C for 20-30 minutes to convert the ATZ-amino acid to the more stable MNPTH-amino acid.

-

Drying: Dry the sample completely in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried MNPTH-amino acid in a small, known volume (e.g., 10-20 µL) of the initial HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

-

Gradient Elution: Use a suitable gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile with 0.1% TFA) to separate the MNPTH-amino acids.

-

Detection: Monitor the elution of the MNPTH-amino acids using a UV detector at a wavelength appropriate for the 2-methoxy-4-nitrophenyl chromophore (a wavelength scan is recommended to determine the optimal absorbance).

-

Identification: Identify the amino acid by comparing the retention time of the eluted peak with a standard chromatogram of MNPTH-amino acid standards.

Visualizations

Caption: Workflow of N-terminal peptide sequencing using MNPITC.

Caption: Coupling reaction of MNPITC with the N-terminus of a peptide.

Conclusion

This compound presents a potential alternative to traditional reagents for N-terminal peptide sequencing. The generalized protocols and application notes provided herein offer a framework for researchers to explore its utility. It is imperative to perform thorough optimization and validation to establish the specific reaction conditions and performance characteristics of MNPITC. The generation of quantitative data, as outlined in the provided tables, will be crucial in determining the advantages and limitations of this reagent compared to established methods. This will enable the scientific community to assess its potential for routine and specialized applications in protein analysis and drug development.

References

Application Notes and Protocols for Protein Labeling with 2-Methoxy-4-nitrophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in life science research and drug development, enabling the study of protein function, localization, and interactions. Isothiocyanates are a class of amine-reactive reagents widely used for the covalent modification of proteins. This document provides a detailed protocol for the labeling of proteins using 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC).

The isothiocyanate group (-N=C=S) of MNP-ITC reacts with primary amino groups (-NH2), such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form a stable thiourea bond. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0). The resulting MNP-labeled protein can be used in various downstream applications.

Principle of Reaction

The reaction between a protein and this compound proceeds via a nucleophilic addition of a deprotonated primary amine on the protein to the electrophilic carbon atom of the isothiocyanate group. This forms an unstable intermediate that rearranges to a stable thiourea linkage.

Reaction Scheme:

Protein-NH₂ + S=C=N-Ph(OCH₃)(NO₂) → Protein-NH-C(=S)-NH-Ph(OCH₃)(NO₂)

Materials and Equipment

Reagents:

-

Protein of interest

-

This compound (MNP-ITC)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Purification Resin: Size-exclusion chromatography resin (e.g., Sephadex G-25) or desalting spin columns

-

Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

-

Spectrophotometer

-

pH meter

-

Stir plate and stir bars

-

Microcentrifuge

-

Chromatography columns or spin columns

-

Reaction tubes

-

Pipettes and tips

Experimental Protocols

This section provides a detailed step-by-step protocol for the labeling of a protein with this compound.

Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Labeling Buffer before proceeding.

-

-

MNP-ITC Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Protect the stock solution from light.

-

Protein Labeling Reaction

The optimal molar ratio of MNP-ITC to protein for efficient labeling may need to be determined empirically. A 10- to 20-fold molar excess of MNP-ITC is a common starting point.

-

Calculate the required volume of MNP-ITC stock solution:

-

Moles of protein = (Protein concentration (mg/mL) * Protein solution volume (mL)) / Protein molecular weight ( g/mol )

-

Moles of MNP-ITC = Moles of protein * Molar excess

-

Volume of MNP-ITC stock (µL) = (Moles of MNP-ITC * MNP-ITC molecular weight ( g/mol )) / MNP-ITC stock concentration (mg/µL)

-

-

Slowly add the calculated volume of the MNP-ITC stock solution to the stirring protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

Quenching the Reaction

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted MNP-ITC.

Purification of the Labeled Protein

It is crucial to remove the unreacted MNP-ITC and byproducts from the labeled protein. This is typically achieved by size-exclusion chromatography or using desalting spin columns.

-

Using a Size-Exclusion Chromatography Column (e.g., Sephadex G-25):

-

Equilibrate the column with PBS (pH 7.4).

-

Apply the quenched reaction mixture to the top of the column.

-

Elute the protein with PBS. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

-

Collect the fractions containing the labeled protein. The labeled protein is often visibly colored.

-

-

Using a Desalting Spin Column:

-

Follow the manufacturer's instructions for equilibrating the spin column with PBS.

-

Apply the quenched reaction mixture to the column.

-

Centrifuge to collect the purified, labeled protein.

-

Characterization of the Labeled Protein

-

For a FITC-labeled protein, the DOL can be calculated using the following formula:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

Where:

-

A_max is the absorbance of the labeled protein at the λmax of the dye.

-

A_280 is the absorbance of the labeled protein at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its λmax.

-

CF is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).

-

-

Protein Concentration: The concentration of the labeled protein can be calculated from the absorbance at 280 nm, correcting for the absorbance of the conjugated dye.

Protein Concentration (mg/mL) = [A_280 – (A_max * CF)] / (ε_protein * path length) * MW_protein

-

Functional Analysis: It is important to confirm that the labeling process has not significantly altered the biological activity of the protein. This can be assessed using an appropriate functional assay.

Data Presentation

The following tables provide a summary of typical quantitative data and parameters for protein labeling with isothiocyanates. These values may need to be optimized for your specific protein and application.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value |

| Protein Concentration | 2 - 10 mg/mL |

| Labeling Buffer | 0.1 M Carbonate-Bicarbonate, pH 9.0 |

| Molar Excess of MNP-ITC | 10 - 20 fold |

| Reaction Time | 1 - 2 hours at RT or overnight at 4°C |

| Quenching Agent | 1.5 M Hydroxylamine or 1 M Tris |

Table 2: Example of Reagent Volumes for a 1 mg/mL IgG Labeling Reaction

| Reagent | Volume |

| IgG Solution (1 mg/mL in Labeling Buffer) | 1 mL |